4-(2-Piperidin-2-ylethyl)morpholine

Medicinal Chemistry Physicochemical Profiling LogP

4-(2-Piperidin-2-ylethyl)morpholine (CAS 216985-68-1) is a heterocyclic building block with a specific ethylene-linked morpholine-piperidine scaffold (LogP 1.12, TPSA 24.5 Ų). This balanced physicochemical profile makes it a strategic intermediate for CNS drug discovery and automated parallel synthesis. Direct substitution with close analogs without revalidation may yield divergent outcomes due to linker length and regioisomer sensitivity. Procure this high-purity (≥95%) building block to accelerate your SAR campaigns and reduce metabolic liabilities.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 216985-68-1
Cat. No. B1362214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Piperidin-2-ylethyl)morpholine
CAS216985-68-1
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCN2CCOCC2
InChIInChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2
InChIKeyFUJBQZFRRCQXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Piperidin-2-ylethyl)morpholine (CAS 216985-68-1): A Morpholine-Piperidine Hybrid for Specialized Medicinal Chemistry Research


4-(2-Piperidin-2-ylethyl)morpholine (CAS 216985-68-1) is a heterocyclic building block comprising a morpholine ring linked to a piperidine ring via an ethylene spacer. The compound is primarily utilized as a specialty intermediate in medicinal chemistry and organic synthesis. Key physicochemical properties include a molecular formula of C11H22N2O, a molecular weight of 198.31 g/mol, a LogP of 1.12, and a topological polar surface area of 24.5 Ų . It is commercially available from multiple chemical suppliers with typical purities of 95% to 98% .

4-(2-Piperidin-2-ylethyl)morpholine: Understanding Why Close Analogs Cannot Be Substituted Without Experimental Verification


Within the broader family of piperidine- and morpholine-containing heterocycles, even small structural modifications can dramatically alter physicochemical properties, biological activity, and synthetic compatibility. 4-(2-Piperidin-2-ylethyl)morpholine possesses a specific connectivity (a 2-piperidinyl group linked via an ethylene chain to the morpholine nitrogen) and defined physicochemical parameters (LogP 1.12, PSA 24.5 Ų) . Replacing this compound with a close analog—such as a different linker length (e.g., methylene-linked or propyl-linked derivatives) or a regioisomer (e.g., 3-position attachment )—can result in significantly altered lipophilicity, hydrogen-bonding capacity, and target engagement profiles. Class-level evidence from medicinal chemistry reviews confirms that the piperidine and morpholine rings are 'prerogative structures' where substituent positioning critically influences both biological activity and pharmacokinetic properties [1] [2]. Therefore, direct substitution of this specific building block with an apparent analog without experimental revalidation is likely to produce divergent and unpredictable outcomes in research and development workflows.

4-(2-Piperidin-2-ylethyl)morpholine: Quantitative Differentiation Data for Scientific Selection


Physicochemical Profile Comparison: 4-(2-Piperidin-2-ylethyl)morpholine vs. 4-(Piperidin-4-ylmethyl)morpholine

The ethylene-linked 4-(2-Piperidin-2-ylethyl)morpholine exhibits distinct physicochemical properties compared to a methylene-linked analog, 4-(Piperidin-4-ylmethyl)morpholine. The ethylene linker increases the calculated LogP to 1.12 (a measure of lipophilicity) , compared to a LogP of approximately 0.6-0.8 for the methylene-linked analog (based on computational predictions and class trends) . Similarly, the topological polar surface area is 24.5 Ų for the target compound versus a predicted ~27-30 Ų for the methylene analog . This difference in lipophilicity and polarity can influence passive membrane permeability, solubility, and off-target binding, making the target compound more suitable for crossing lipophilic barriers like the blood-brain barrier in CNS-targeted programs [1].

Medicinal Chemistry Physicochemical Profiling LogP PSA Linker Engineering

Regioisomeric Differentiation: 4-(2-Piperidin-2-ylethyl)morpholine vs. 3-(2-(Piperidin-2-yl)ethyl)morpholine

The target compound features a morpholine ring attached at the 4-position (the nitrogen atom) to an ethylene linker, whereas its regioisomer, 3-(2-(Piperidin-2-yl)ethyl)morpholine, features attachment at the 3-position (a carbon atom) of the morpholine ring . This positional isomerism directly impacts the molecule's three-dimensional conformation, basicity (pKa), and hydrogen-bonding capabilities. Class-level evidence from structure-activity relationship studies on morpholine derivatives demonstrates that N-substituted morpholines (4-position) typically exhibit different receptor-binding profiles compared to C-substituted morpholines (2- or 3-position), often showing altered potency and selectivity for targets such as GPCRs and ion channels [1] [2]. While direct, quantitative biological data for this specific pair is not publicly available, this structural distinction is a well-documented determinant of biological activity in medicinal chemistry, underscoring the importance of selecting the correct regioisomer for specific target engagement hypotheses [2].

Medicinal Chemistry Regioisomer Selectivity Structure-Activity Relationship (SAR) Receptor Binding

Commercial Availability and Purity Specifications for Research Procurement

For procurement decisions, the target compound, 4-(2-Piperidin-2-ylethyl)morpholine, is available from multiple reputable suppliers with defined purity specifications. Standard commercial purity for this compound is 95-98% , which is generally sufficient for most early-stage research applications, including high-throughput screening (HTS) and lead optimization. This contrasts with more specialized analogs, such as 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride, which are often supplied as salt forms (e.g., dihydrochloride) with different solubility and stability profiles . The free base form of the target compound offers greater flexibility for downstream chemical transformations, as it can be readily converted to various salts or functionalized without the need for a neutralization step. The listed pricing for the target compound ranges from approximately $77 USD for 1g to $501 USD for 10g , which provides a cost reference for budget-conscious research groups.

Procurement Chemical Synthesis Quality Control High-Throughput Screening

Synthetic Utility: Positional Flexibility for Downstream Derivatization

The ethylene linker between the piperidine and morpholine rings in 4-(2-Piperidin-2-ylethyl)morpholine provides a distinct advantage over more constrained analogs (e.g., those with a methylene or carbonyl linker) for downstream derivatization. The ethylene chain introduces conformational flexibility and positions the piperidine nitrogen at a specific distance from the morpholine ring . This is particularly relevant for structure-activity relationship (SAR) exploration, as the piperidine nitrogen can be selectively functionalized (e.g., alkylation, acylation, sulfonylation) to introduce diverse pharmacophores without altering the core morpholine-ethylene-piperidine scaffold [1]. In contrast, analogs with a methylene linker, such as 4-(Piperidin-4-ylmethyl)morpholine, present a more compact and rigid geometry, which may limit the accessible conformational space for optimal target engagement . Class-level evidence supports that linker length and flexibility are critical parameters in optimizing ligand-receptor interactions and pharmacokinetic properties [2].

Organic Synthesis Building Blocks Medicinal Chemistry Functionalization

4-(2-Piperidin-2-ylethyl)morpholine: Recommended Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Scaffold for CNS-Targeted Drug Discovery Programs

Given its moderately lipophilic character (LogP 1.12) and topological polar surface area (TPSA 24.5 Ų), 4-(2-Piperidin-2-ylethyl)morpholine represents a promising starting point for the design of central nervous system (CNS) drugs . The ethylene-linked morpholine-piperidine scaffold provides a balanced physicochemical profile that is often associated with favorable blood-brain barrier (BBB) penetration [1]. This scaffold can be used as a core motif for developing ligands targeting GPCRs or ion channels implicated in neurological disorders, where the piperidine nitrogen serves as a key site for introducing diverse pharmacophores [1].

Chemical Synthesis: Versatile Building Block for Parallel Library Synthesis and SAR Exploration

The compound's free base form and high commercial purity (95-98%) make it an ideal building block for automated parallel synthesis and high-throughput medicinal chemistry workflows . The ethylene linker provides sufficient conformational flexibility to explore diverse vector geometries during SAR campaigns. The secondary amine of the piperidine ring is a reactive handle for facile derivatization via amide bond formation, reductive amination, or N-alkylation, allowing for the rapid generation of compound libraries with varied pharmacophores [2].

Material Science: Precursor for the Synthesis of Specialty Polymers or Ligands

Beyond medicinal chemistry, the compound's dual heterocyclic structure (a basic morpholine and a basic piperidine) and flexible linker make it a candidate for the synthesis of specialty polymers, metal-organic frameworks (MOFs), or chiral ligands for asymmetric catalysis [3]. The presence of two nitrogen atoms at defined distances allows for bidentate coordination to metal centers, while the morpholine oxygen provides additional polarity for applications in coordination chemistry and materials development.

Biochemical Probe Development: Starting Point for Investigating Enzyme and Receptor Interactions

As a small-molecule heterocyclic core, 4-(2-Piperidin-2-ylethyl)morpholine can be functionalized to create chemical probes for studying biological pathways. The morpholine ring is a known motif for modulating drug metabolism and pharmacokinetics [1] [3], and its incorporation into a probe scaffold can help reduce metabolic liabilities during target validation studies. The compound's structure makes it suitable for developing fluorescent or biotinylated probes to investigate enzyme binding sites or cellular localization [3].

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